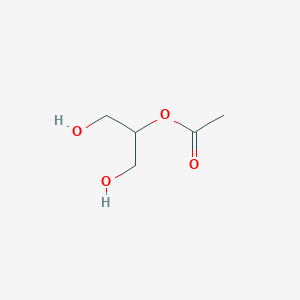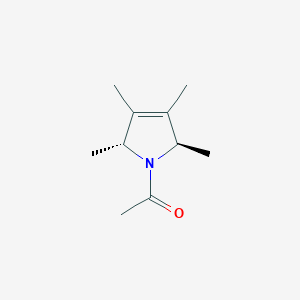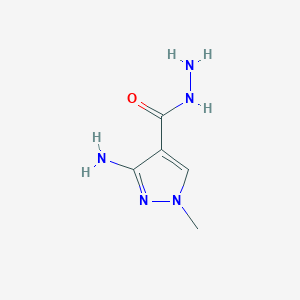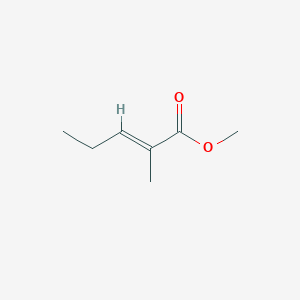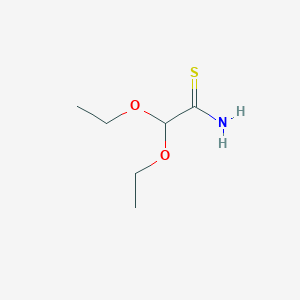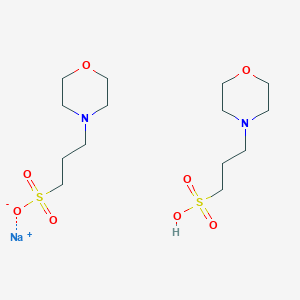
3-(N-吗啉代)丙磺酸一钠盐
描述
科学研究应用
MOPS hemisodium salt is widely used in scientific research due to its buffering properties. Some of its applications include:
Chemistry: Used in various chemical reactions where pH control is crucial.
Biology: Commonly used in cell culture media and other biological assays to maintain a stable pH.
Medicine: Employed in pharmaceutical formulations to ensure the stability of active ingredients.
Industry: Used in the production of various biochemical products and processes
作用机制
Target of Action
MOPS hemisodium salt, also known as 3-(N-Morpholino)propanesulfonic acid hemisodium salt or 4-Morpholinepropanesulfonic acid hemisodium salt , is primarily used as a zwitterionic buffer . Its main target is the pH of the solution it is added to. It helps maintain a stable pH, particularly in the range of 6.5-7.9 , which is crucial for various biological and chemical reactions.
Mode of Action
As a buffering agent, MOPS hemisodium salt can absorb excess hydrogen or hydroxide ions . This helps prevent drastic changes in the pH of the solution, thereby ensuring the optimal environment for biochemical reactions. Its pKa value is 7.2 at 25°C , making it effective in the physiological pH range.
Pharmacokinetics
Its solubility in water (05 g/mL ) is an important property as it allows for easy distribution in aqueous solutions.
生化分析
Biochemical Properties
MOPS hemisodium salt plays a crucial role in biochemical reactions. Its primary function is to maintain a stable pH environment by resisting changes in acidity or alkalinity when acids or bases are added . This property makes MOPS hemisodium salt particularly valuable in maintaining optimal conditions for enzymatic reactions, cell culture, and protein studies .
Cellular Effects
The effects of MOPS hemisodium salt on cells and cellular processes are primarily related to its buffering capacity. By maintaining a stable pH, MOPS hemisodium salt helps to preserve the integrity and functionality of cells, including their signaling pathways, gene expression, and metabolic processes .
Molecular Mechanism
At the molecular level, MOPS hemisodium salt exerts its effects by resisting changes in acidity or alkalinity when acids or bases are added . This buffering action helps to maintain a stable pH environment, which is critical for many biological processes, including enzymatic reactions and protein stability .
Temporal Effects in Laboratory Settings
In laboratory settings, MOPS hemisodium salt is known for its stability. It resists degradation over time, making it a reliable choice for long-term experiments
Metabolic Pathways
MOPS hemisodium salt is not typically involved in metabolic pathways as it is a buffering agent used to maintain pH stability. It does not interact with enzymes or cofactors in metabolic pathways .
Subcellular Localization
MOPS hemisodium salt, as a buffering agent, does not have a specific subcellular localization. It is used in the external environment of cells to maintain pH stability and does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
MOPS hemisodium salt is synthesized through the reaction of morpholine with 1,3-propanesultone. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure high yield and purity. The product is then neutralized with sodium hydroxide to form the hemisodium salt .
Industrial Production Methods
In industrial settings, the production of MOPS hemisodium salt involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and consistency of the final product .
化学反应分析
Types of Reactions
MOPS hemisodium salt primarily undergoes acid-base reactions due to its buffering properties. It resists changes in pH when acids or bases are added, making it an effective buffering agent .
Common Reagents and Conditions
The compound is stable under a wide range of conditions, including varying temperatures and pH levels. It is commonly used in aqueous solutions, where it maintains its buffering capacity .
Major Products Formed
The primary product formed from the reactions involving MOPS hemisodium salt is the buffered solution itself, which maintains a stable pH environment. No significant by-products are typically formed under standard conditions .
相似化合物的比较
MOPS hemisodium salt is often compared with other buffering agents such as:
HEPES (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid): Known for its buffering capacity in the physiological pH range.
MES (2-(N-Morpholino)ethanesulfonic acid): Another buffering agent with a similar structure but different pH range.
PIPES (Piperazine-N,N′-bis(2-ethanesulfonic acid)): Used in similar applications but with a different pH buffering range
MOPS hemisodium salt is unique due to its specific pH range and stability, making it suitable for a wide range of applications in scientific research and industry .
属性
IUPAC Name |
sodium;3-morpholin-4-ylpropane-1-sulfonate;3-morpholin-4-ylpropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H15NO4S.Na/c2*9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h2*1-7H2,(H,9,10,11);/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCWZKQPQOVIDT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCS(=O)(=O)O.C1COCCN1CCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N2NaO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635733 | |
| Record name | Sodium 3-(morpholin-4-yl)propane-1-sulfonate--3-(morpholin-4-yl)propane-1-sulfonic acid (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117961-20-3 | |
| Record name | Sodium 3-(morpholin-4-yl)propane-1-sulfonate--3-(morpholin-4-yl)propane-1-sulfonic acid (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Morpholinepropanesulfonic acid, sodium salt (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)
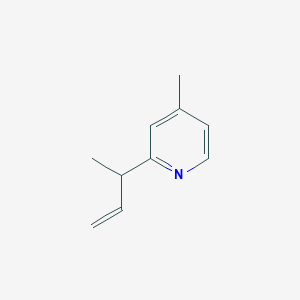

![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)

